Decylbeta-D-thiomaltopyranoside

Description

IUPAC Nomenclature and Systematic Chemical Identification

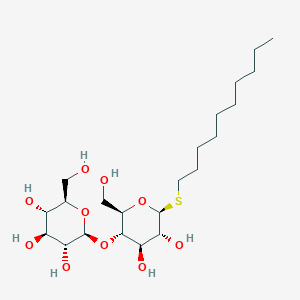

The International Union of Pure and Applied Chemistry (IUPAC) name for decyl-β-D-thiomaltopyranoside is (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-decylsulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol . This name reflects the compound’s stereochemical configuration, functional groups, and thioglycosidic linkage. The systematic breakdown of the name is as follows:

| Component | Description |

|---|---|

| (2R,3R,4S,5S,6R) | Stereochemical descriptors for the glucopyranose ring attached via the thioglycosidic bond |

| 6-decylsulfanyl | A decylthio group (-S-C₁₀H₂₁) at position 6 of the reducing-end sugar |

| 4,5-dihydroxy | Hydroxyl groups at positions 4 and 5 |

| 2-(hydroxymethyl) | A hydroxymethyl group (-CH₂OH) at position 2 |

| oxan-3-yl | Oxane (pyranose) ring system |

The compound is registered under multiple identifiers, including CAS RN 148565-56-4 (PubChem) and 14565-56-4 (Glentham Life Sciences), with the discrepancy likely arising from a typographical error in the latter. Synonyms include Decyl beta-D-thiomaltopyranoside and DTXSID20438422, among others.

Molecular Architecture: Thioglycosidic Bond Configuration

The defining feature of decyl-β-D-thiomaltopyranoside is its thioglycosidic bond , where a sulfur atom replaces the oxygen atom typically found in glycosidic linkages. This bond connects the anomeric carbon (C1) of the non-reducing glucose unit to the sulfur atom, which is further bonded to a decyl chain (C₁₀H₂₁). The β-configuration indicates that the thioglycosidic bond is axial relative to the pyranose ring, as evidenced by the stereodescriptors in the IUPAC name.

The molecular formula C₂₂H₄₂O₁₀S and molecular weight 498.6 g/mol distinguish it from oxygenated maltoside derivatives. The SMILES string CCCCCCCCCCS[C@H]1C@@HO provides a topological representation of the molecule, highlighting the sulfur atom’s position and the stereochemistry of the two glucopyranose units.

Comparative Structural Analysis with Maltoside Derivatives

Decyl-β-D-thiomaltopyranoside shares structural similarities with maltoside derivatives but differs critically in its thioglycosidic bond. The table below contrasts key features:

The sulfur atom’s larger atomic radius (1.04 Å vs. 0.66 Å for oxygen) and lower electronegativity alter electronic distribution, increasing hydrophobicity and membrane protein compatibility.

Stereochemical Considerations in β-D-Thiomaltopyranoside Systems

The stereochemistry of decyl-β-D-thiomaltopyranoside is governed by the β-anomeric configuration (C1-S bond axial) and the D-glucose enantiomeric form. Key stereochemical features include:

- Anomeric Configuration : The β-orientation places the thioglycosidic bond on the opposite side of the pyranose ring relative to the C6 hydroxymethyl group, as confirmed by the (2R,3R,4S,5S,6R) and (2R,3S,4R,5R,6S) descriptors in the IUPAC name.

- Stereoelectronic Effects : The quasi-axial arrangement of the thioglycosidic bond influences reactivity. For example, glycosylation reactions involving thioglycoside donors exhibit β-selectivity when paired with reactive acceptors, as observed in related Kdo thioglycosides.

- Conformational Rigidity : The thioglycosidic bond’s reduced rotational freedom compared to O-glycosides stabilizes specific conformers, critical for interactions with carbohydrate-binding proteins.

The InChI string InChI=1S/C22H42O10S/c1-2-3-4-5-6-7-8-9-10-33-22-19(29)17(27)20(14(12-24)31-22)32-21-18(28)16(26)15(25)13(11-23)30-21/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22+/m1/s1 encodes this stereochemical information, enabling precise computational reconstruction of the molecule’s 3D geometry.

Properties

Molecular Formula |

C22H42O10S |

|---|---|

Molecular Weight |

498.6 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-decylsulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C22H42O10S/c1-2-3-4-5-6-7-8-9-10-33-22-19(29)17(27)20(14(12-24)31-22)32-21-18(28)16(26)15(25)13(11-23)30-21/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21+,22+/m1/s1 |

InChI Key |

YZNNXXWNKQOETJ-OIPHLDJMSA-N |

Isomeric SMILES |

CCCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decylbeta-D-thiomaltopyranoside typically involves the reaction of decyl alcohol with thiomaltose under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the thioglycosidic bond . The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization, filtration, and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Decylbeta-D-thiomaltopyranoside undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form thiols or other reduced forms.

Substitution: The hydroxyl groups in the maltose moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced forms.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Biochemical Research

Protein Solubilization

Decylbeta-D-thiomaltopyranoside is primarily employed in biochemical research for the solubilization of membrane proteins. It enables the extraction of these proteins while preserving their native structure, which is critical for subsequent analyses such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The compound's ability to dissociate protein aggregates enhances solubility without denaturation, making it invaluable in structural biology studies.

Case Study: Membrane Protein Purification

A study demonstrated the effectiveness of this compound in purifying the di-tripeptide transport protein DtpT from Lactococcus lactis. The protein was extracted using a combination of detergents, including this compound, leading to successful isolation and functional characterization .

Pharmaceutical Applications

Drug Delivery Systems

The compound's surfactant properties have led to investigations into its potential use in drug delivery systems. Due to its biocompatibility and ability to interact with biological membranes, this compound may enhance the bioavailability of therapeutic agents by facilitating their transport across cell membranes.

Case Study: Enhancing Drug Efficacy

Research has explored how this compound can improve the efficacy of certain drugs by increasing their solubility and stability in physiological conditions, thereby enhancing their therapeutic effects.

Industrial Applications

Detergent Formulation

In industrial settings, this compound is utilized in formulating detergents and cleaning agents due to its effective surfactant properties. Its ability to reduce surface tension makes it suitable for various cleaning applications, including those requiring non-toxic and biodegradable components.

Case Study: Non-toxic Cleaning Agents

A comparative study highlighted the use of this compound in developing environmentally friendly cleaning products that maintain high efficacy while minimizing ecological impact. The study emphasized the compound's role in reducing reliance on harsher chemicals traditionally used in cleaning formulations.

Chemical Research

Synthesis and Catalysis

this compound serves as a surfactant in chemical synthesis processes, facilitating the formation of complex molecules through catalysis. Its presence can enhance reaction yields and selectivity by stabilizing reaction intermediates.

Case Study: Catalytic Reactions

Research demonstrated that incorporating this compound into catalytic systems improved the efficiency of specific reactions, showcasing its utility beyond biological applications into broader chemical research contexts.

Summary Table of Applications

Mechanism of Action

The mechanism of action of Decylbeta-D-thiomaltopyranoside involves its ability to interact with hydrophobic regions of membrane proteins, disrupting lipid-protein interactions and maintaining protein integrity . This interaction helps in the solubilization and stabilization of membrane proteins, making them accessible for further study and analysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Octyl 4-O-beta-D-allopyranosyl-1-thio-beta-D-altropyranoside

- Molecular Formula : C₂₀H₃₈O₁₀S

- Key Differences: Alkyl Chain: Shorter octyl (8-carbon) chain, reducing hydrophobicity and increasing CMC compared to decyl derivatives. Glycosidic Configuration: Features an allopyranosyl-altropyranosyl linkage instead of glucopyranosyl-maltopyranosyl, altering stereochemical interactions with proteins. Solubility: Higher water solubility due to the shorter alkyl chain but reduced efficacy in stabilizing large membrane proteins .

6-O-(β-D-Xylopyranosyl)-β-D-glucopyranoside

- Molecular Formula : C₁₁H₁₈O₁₀ (lacks sulfur and alkyl chain).

- Key Differences: Functional Groups: Absence of a thioether bond and alkyl chain renders it unsuitable for detergent applications. Applications: Primarily used in carbohydrate metabolism studies due to its natural xylose-glucose linkage, contrasting with Decylbeta-D-thiomaltopyranoside’s synthetic detergent role .

2-Acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl Derivatives

- Example : Compounds 15–17 in .

- Lack of Alkyl Chain: Limits self-assembly into micelles, restricting utility in membrane biology .

Data Table: Comparative Analysis

Research Findings and Functional Insights

- CMC and Micelle Stability: this compound’s longer alkyl chain lowers CMC (~0.2–0.5 mM) compared to octyl analogs (~1–2 mM), enabling stable micelle formation at lower concentrations. This property is critical for preserving membrane protein native conformations .

- Enzymatic Resistance: The thioether bond in this compound confers resistance to glycosidases, unlike oxygen-linked maltosides, which degrade rapidly in biological systems. This enhances its utility in long-term biochemical assays .

- Protein Compatibility: Unlike acetamido-modified derivatives (), this compound’s unmodified hydroxyl groups minimize nonspecific interactions, improving crystallization success rates for G-protein-coupled receptors (GPCRs) .

Biological Activity

Decylbeta-D-thiomaltopyranoside (DTMP) is a nonionic surfactant that exhibits significant biological activity due to its unique chemical structure, which includes a decyl chain and a thiomaltopyranoside moiety. This compound is a derivative of maltose, where one oxygen atom in the glycosidic bond is replaced by sulfur, forming a thioether linkage. Its surfactant properties facilitate interactions with biological membranes, influencing membrane fluidity and permeability.

- Chemical Formula : CHOS

- Molecular Weight : 320.422 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 476.5 °C at 760 mmHg

- Flash Point : 242 °C

DTMP's biological activity primarily stems from its ability to interact with lipid bilayers and membrane proteins. It modulates membrane properties, which can enhance the solubilization of proteins and other biomolecules for analytical purposes. The thioether linkage in DTMP enhances its surfactant properties compared to other non-thioether counterparts, making it particularly valuable in biochemical applications.

Membrane Studies

DTMP has been utilized in various studies involving membrane proteins and lipid bilayers. Its surfactant properties allow for:

- Increased Membrane Fluidity : DTMP alters the physical state of lipid bilayers, facilitating the study of membrane dynamics.

- Protein Solubilization : It aids in the extraction and solubilization of membrane proteins, which is crucial for structural and functional studies.

Case Studies

-

Protein Interaction Studies

- A study demonstrated that DTMP effectively interacts with bovine serum albumin (BSA), quenching its intrinsic fluorescence. This interaction provides insights into how DTMP can be used to stabilize proteins in solution, enhancing their usability in biochemical assays.

- Biochemical Assays

- Surface Activity

Comparative Analysis of Surfactants

| Surfactant | Structure Type | Membrane Interaction | Protein Solubilization | Toxicity Level |

|---|---|---|---|---|

| This compound | Thioether | High | Excellent | Low |

| Decylbeta-D-glucopyranoside | Ether | Moderate | Good | Low |

| Decylbeta-D-maltopyranoside | Ether | Moderate | Good | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.